molecular formula C13H27N3O2 B13175765 Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B13175765
M. Wt: 257.37 g/mol
InChI Key: BAMZZXWXDXRNDZ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common approach is to start with a pyrrolidine derivative and introduce the tert-butyl group through a protection reaction. Subsequent steps involve the introduction of the aminomethyl and ethyl(methyl)amino groups through nucleophilic substitution reactions. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process. Industrial methods also focus on minimizing waste and ensuring the safety of the procedures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and amines are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methylpyrrolidine-1-carboxylate
  • Tert-butyl (3R)-3-amino-3-methyl-piperidine-1-carboxylate
  • Tert-butyl 3-((ethylamino)methyl)azetidine-1-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H27N3O2

Molecular Weight

257.37 g/mol

IUPAC Name

tert-butyl 3-(aminomethyl)-4-[ethyl(methyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H27N3O2/c1-6-15(5)11-9-16(8-10(11)7-14)12(17)18-13(2,3)4/h10-11H,6-9,14H2,1-5H3

InChI Key

BAMZZXWXDXRNDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CN(CC1CN)C(=O)OC(C)(C)C

Origin of Product

United States

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